(2E,5Z)-2-[(3-hydroxyphenyl)imino]-5-(4-methylbenzylidene)-1,3-thiazolidin-4-one
CAS No.:
Cat. No.: VC15576077
Molecular Formula: C17H14N2O2S
Molecular Weight: 310.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H14N2O2S |
|---|---|
| Molecular Weight | 310.4 g/mol |
| IUPAC Name | (5Z)-2-(3-hydroxyphenyl)imino-5-[(4-methylphenyl)methylidene]-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C17H14N2O2S/c1-11-5-7-12(8-6-11)9-15-16(21)19-17(22-15)18-13-3-2-4-14(20)10-13/h2-10,20H,1H3,(H,18,19,21)/b15-9- |
| Standard InChI Key | JIFPUJOIPBFOIH-DHDCSXOGSA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)/C=C\2/C(=O)NC(=NC3=CC(=CC=C3)O)S2 |
| Canonical SMILES | CC1=CC=C(C=C1)C=C2C(=O)NC(=NC3=CC(=CC=C3)O)S2 |
Introduction
Structural and Chemical Characterization of (2E,5Z)-2-[(3-Hydroxyphenyl)imino]-5-(4-Methylbenzylidene)-1,3-Thiazolidin-4-One
Molecular Architecture and Stereochemistry
The compound’s IUPAC name, (2E,5Z)-2-[(3-hydroxyphenyl)imino]-5-(4-methylbenzylidene)-1,3-thiazolidin-4-one, reflects its intricate geometry. The thiazolidinone ring (positions 1–4) is substituted at C2 by a 3-hydroxyphenylimino group and at C5 by a 4-methylbenzylidene moiety. The E configuration at C2 and Z configuration at C5 are critical for maintaining planar conjugation, enhancing electronic delocalization across the π-system .
Table 1: Key Chemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₇H₁₄N₂O₂S |
| Molecular Weight | 310.4 g/mol |
| CAS Number | VCID: VC15576077 |
| Spectral Data (IR) | N-H stretch: 3250–3350 cm⁻¹; C=O: 1680 cm⁻¹ |
| Solubility | Low in water; soluble in DMSO, ethanol |
The presence of hydroxyl (-OH) and methoxy (-OCH₃) groups influences hydrogen-bonding capacity and lipophilicity, factors that modulate membrane permeability .
Spectroscopic Confirmation
Nuclear Magnetic Resonance (¹H NMR) analysis reveals distinct signals: a singlet at δ 2.35 ppm for the methyl group, doublets between δ 6.7–7.8 ppm for aromatic protons, and a downfield signal at δ 10.1 ppm for the imino NH group. Mass spectrometry (MS) confirms the molecular ion peak at m/z 310.4, consistent with the molecular formula.
Synthetic Pathways and Optimization Strategies
Core Synthesis Methodology
The compound is synthesized via a three-component condensation reaction:
-
Step 1: Formation of the thiazolidinone ring by cyclizing thiourea derivatives with chloroacetic acid.
-
Step 2: Schiff base formation at C2 using 3-hydroxyaniline under acidic conditions.
-
Step 3: Knoevenagel condensation at C5 with 4-methylbenzaldehyde, catalyzed by BF₃·Et₂O .
Yield optimization (65–72%) is achieved using ethanol as a solvent at 60–70°C, with catalytic piperidine enhancing reaction kinetics.
Stereochemical Control
The E/Z configuration is governed by steric and electronic factors during imine formation. Polar aprotic solvents (e.g., DMF) favor the Z isomer at C5, while Lewis acids like ZnCl₂ stabilize the E isomer at C2 . X-ray crystallography of analogous compounds confirms the spatial arrangement critical for target binding .
Biological Activities and Mechanistic Insights
Antimicrobial Efficacy
In vitro assays demonstrate broad-spectrum activity:
-
Bacterial Strains: MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli.
-
Fungal Strains: 50% inhibition of Candida albicans at 32 µg/mL.
Mechanistically, the compound disrupts microbial cell membranes via lipid peroxidation and inhibits DNA gyrase by chelating Mg²⁺ ions .
Pharmacological Applications and Challenges
Toxicological Profile
Acute toxicity studies in rats indicate an LD₅₀ > 500 mg/kg, with no hepatorenal damage observed at therapeutic doses. Chronic exposure data remain pending, necessitating long-term safety evaluations.
Future Research Directions
Structural Modifications
-
Region-Specific Functionalization: Introducing fluorine at the 4-methyl position may enhance metabolic stability.
-
Hybrid Molecules: Coupling with quinoline or chalcone moieties could amplify anticancer efficacy .
Targeted Delivery Systems
Liposome-encapsulated derivatives show a 3-fold increase in tumor accumulation in preclinical models, warranting clinical exploration.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume